molecular formula C13H16N2O2S B14915937 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide

Cat. No.: B14915937
M. Wt: 264.35 g/mol
InChI Key: KTLWKQBIGAAZPZ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is a chemical compound with the CAS Registry Number 923169-72-6 and a molecular weight of 264.35 g/mol . Its molecular formula is C13H16N2O2S, and it can be represented by the SMILES notation CCC(C)NC(=O)CSc1nc2ccccc2o1, which describes its atomic connectivity and the presence of a benzoxazole ring system linked via a thioether bridge to an acetamide group bearing a sec-butyl substituent . As a benzo[d]oxazole derivative, this compound belongs to a class of heterocyclic structures known to be of significant interest in medicinal and materials chemistry research. Such compounds are frequently investigated for their potential biological activities and may serve as key intermediates or scaffolds in the development of novel pharmacologically active molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-butan-2-ylacetamide

InChI

InChI=1S/C13H16N2O2S/c1-3-9(2)14-12(16)8-18-13-15-10-6-4-5-7-11(10)17-13/h4-7,9H,3,8H2,1-2H3,(H,14,16)

InChI Key

KTLWKQBIGAAZPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with sec-butylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is a compound featuring a benzo[d]oxazole moiety linked to a thioether and an acetamide group. It has a molecular formula of and distinct functional groups that contribute to its chemical reactivity and biological properties.

Synthesis
this compound can be synthesized through various methods. These synthetic routes highlight the compound's versatility and potential for modification.

Applications
The applications of this compound are diverse:

  • Antimicrobial and Anti-inflammatory Properties: Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. Derivatives of benzo[d]oxazole have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways, indicating its potential as an anti-inflammatory agent. Further research is necessary to elucidate its interaction mechanisms and establish structure-activity relationships.
  • Medicinal Chemistry: Each compound's distinct structural features contribute to varying levels of biological activity, making them suitable for different applications in medicinal chemistry.

Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Benzothiazol-2-ylthio-N-(sec-butyl)acetamideBenzothiazole instead of benzo[d]oxazoleAntimicrobial
2-(Benzimidazol-2-ylthio)-N-(butyl)acetamideBenzimidazole structureAntifungal
4-(Benzo[d]oxazol-2-ylthio)-N-(ethyl)acetamideEthyl group instead of sec-butylAnti-inflammatory

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the acetamide nitrogen and benzoxazole ring. Below is a comparative analysis:

Compound Name Substituent on Acetamide Nitrogen Benzoxazole Substituent Melting Point (°C) Key Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide (Target) sec-Butyl None N/A Not reported (Inferred: Moderate cytotoxicity)
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide (12d) tert-Butyl None N/A Cytotoxic (HepG2 cells)
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-trifluoromethylphenyl)-thiadiazol-2-yl)acetamide (5j) Thiadiazol-2-yl with CF₃ None 188–190 Neuroprotective (PC12 cells)
4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b) p-Tolyl 5-Chloro N/A VEGFR-2 inhibition
2-(Benzo[d]oxazol-2-ylthio)-N-(3-nitrophenyl)acetamide (, Comp. 1) 3-Nitrophenyl None 152–154 Antimicrobial/anticancer (Inferred from class)

Key Observations :

  • Alkyl vs. Aryl Substituents : The sec-butyl group in the target compound likely offers intermediate lipophilicity compared to tert-butyl (more lipophilic) and aryl groups (e.g., 3-nitrophenyl, which is polar due to the nitro group) [1], [10].
  • Benzoxazole Modifications : Chloro or trifluoromethyl substituents (e.g., 8b, 5j) enhance electronic effects, improving target binding (e.g., VEGFR-2 inhibition or neuroprotection) [2], [7].
  • Thiadiazole vs. Benzamide Linkers : Thiadiazole-containing analogs (e.g., 5j) exhibit neuroprotective effects, while benzamide-linked derivatives (e.g., 12d) focus on cytotoxicity [1], [5].
Cytotoxicity and Apoptosis Induction
Neuroprotective Effects
  • Compound 5j (CF₃-substituted thiadiazole) : Shows neuroprotection in Aβ25-35-induced PC12 cell models, with cell viability improvements comparable to donepezil (a reference drug) [5]. The trifluoromethyl group likely enhances blood-brain barrier permeability.
Protein Target Modulation
  • VEGFR-2 Inhibitors (e.g., 8b) : Chloro-substituted benzoxazoles (8b) inhibit angiogenesis by targeting VEGFR-2, a critical pathway in cancer progression [7].

Biological Activity

2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide is a compound that has garnered attention in recent years for its potential biological activities. Its unique structure, characterized by the presence of a benzo[d]oxazole moiety, suggests a variety of pharmacological applications, particularly in neuroprotection and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to modulate several key signaling pathways involved in cell survival and apoptosis. Research indicates that compounds with similar structures can influence the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in neuronal survival and inflammation responses.

Key Pathways:

  • Akt/GSK-3β Pathway : Inhibition of GSK-3β activity is significant as it is often upregulated in neurodegenerative diseases like Alzheimer's disease (AD). Compounds that enhance Akt phosphorylation can reduce neurotoxicity associated with β-amyloid (Aβ) exposure.
  • NF-κB Signaling : The NF-κB pathway is known for its role in regulating inflammatory responses and cell survival. Inhibition of NF-κB can lead to reduced apoptosis in neuronal cells.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives similar to this compound exhibit neuroprotective effects against Aβ-induced toxicity. For instance, one study highlighted that certain benzo[d]oxazole derivatives could significantly increase the viability of PC12 cells exposed to Aβ 25-35 at concentrations as low as 1.25 μg/mL . The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and Bax, where an increase in Bcl-2 (anti-apoptotic) and a decrease in Bax (pro-apoptotic) were observed.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies focusing on its effects on cancer cell lines. For example, compounds with similar structures have shown significant inhibitory effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent antiproliferative activity . The induction of apoptosis was confirmed through increased levels of caspase activity and altered expression of apoptotic markers.

Cell Line IC50 Value (μM) Mechanism
HepG210.50Apoptosis induction via caspase activation
MCF-715.21Cell cycle arrest at G1 phase

Antifungal Activity

In addition to neuroprotective and anticancer activities, some derivatives have exhibited antifungal properties. Research indicates that compounds based on the benzo[d]oxazole framework demonstrate varying degrees of antifungal activity against phytopathogenic fungi . The structure–activity relationship (SAR) analysis suggests that modifications in substituents significantly affect biological efficacy.

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • A study evaluated the effects of benzo[d]oxazole derivatives on PC12 cells exposed to Aβ 25-35. Results indicated that these compounds could significantly reduce cell death and promote cell viability through modulation of the Akt/GSK-3β/NF-κB pathway .
  • Anticancer Efficacy :
    • Another investigation focused on various benzo[d]oxazole derivatives' effects on HepG2 and MCF-7 cell lines. The most potent derivative exhibited an IC50 value of 10.50 μM against HepG2 cells, with significant apoptosis induction confirmed through caspase assays .

Q & A

Basic: What are the optimal synthetic routes for 2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions. A general approach includes:

Formation of benzoxazole-2-thiol: React aniline derivatives with KSCN and Br₂ in glacial acetic acid at controlled temperatures (<10°C) to generate benzoxazole-2-amine intermediates. Subsequent thiolation can be achieved via nucleophilic substitution .

Acetamide coupling: React the thiol intermediate with N-(sec-butyl)chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–8 hours.
Key Data:

  • Yield optimization: ~60–75% after recrystallization (ethanol/water mixture).
  • Purity validation: HPLC (≥95%) and melting point analysis (e.g., 182–184°C).

Basic: How is the molecular structure of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD): Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, XRD may reveal a triclinic crystal system with two independent molecules forming H-bonded dimers .
  • Spectroscopic techniques:
    • ¹H/¹³C NMR: Key signals include δ ~2.6–3.1 ppm (sec-butyl CH₂), δ ~7.3–8.1 ppm (benzoxazole aromatic protons), and δ ~170 ppm (C=O).
    • IR: Stretching bands at ~1668 cm⁻¹ (amide C=O) and ~1267 cm⁻¹ (C=S) .

Advanced: How do crystal packing interactions influence the compound’s physicochemical properties?

Methodological Answer:
Crystallographic studies reveal:

  • Hydrogen-bonding networks: Intermolecular N–H⋯N and C–H⋯O bonds stabilize the lattice, impacting solubility and thermal stability. For example, H-bonded dimers in triclinic systems reduce solubility in polar solvents .
  • Conformational analysis: The sec-butyl group adopts a gauche conformation relative to the acetamide moiety, influencing steric hindrance and reactivity (dihedral angle: ~−96° to −100°) .
    Data Table:
ParameterValue (XRD)
Space groupP1
H-bond length (N–H⋯N)2.89 Å
C–S bond length1.76 Å

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
  • Structural analogs: Compare substituent effects. For instance, replacing sec-butyl with adamantyl groups in analogs increases lipophilicity and alters membrane permeability .
  • Statistical validation: Use ANOVA or Tukey’s test to assess significance (p < 0.05).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, face shields, and lab coats.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., CHCl₃).
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Modify substituents: Vary the sec-butyl group (e.g., tert-butyl, cyclopropyl) to assess steric/electronic effects.
  • Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., benzoxazole-thiol binding to enzyme active sites).
  • In vitro assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across analogs .

Advanced: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with ESI+ mode (m/z ~335.1 [M+H]⁺).
  • Validation parameters: Linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>90%) .

Basic: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Analysis: Monitor degradation via HPLC. Typical degradation products include benzo[d]oxazole-2-thiol and sec-butylamine .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Thiolate intermediate formation: Deprotonation of the benzoxazole-thiol group (pKa ~8.5) enhances nucleophilicity, facilitating SN2 reactions with alkyl halides.
  • Kinetic studies: Pseudo-first-order rate constants (kobs) determined via UV-Vis spectroscopy .

Advanced: How do computational models predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction: SwissADME or pkCSM tools estimate:
    • LogP: ~2.8 (moderate lipophilicity).
    • BBB permeability: Low (logBB < −1).
    • CYP450 inhibition: Moderate (CYP3A4).
  • MD simulations: Assess binding stability to target proteins (e.g., RMSD < 2.0 Å over 100 ns) .

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